(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate

Hyaluronidase inhibition Anti-allergic Acrylamidobenzoic acid derivatives

Ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate (CAS 514822-03-8) is a synthetic acrylamidobenzoic acid derivative characterized by a 5-methylfuran-2-yl substituent on the acrylamido moiety and an ethyl ester at the para‑position of the benzamide ring. The compound falls within the generic scope of U.S.

Molecular Formula C17H17NO4
Molecular Weight 299.326
CAS No. 514822-03-8
Cat. No. B2845884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate
CAS514822-03-8
Molecular FormulaC17H17NO4
Molecular Weight299.326
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C
InChIInChI=1S/C17H17NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+
InChIKeyXIHQAXMEESFAHZ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate (CAS 514822-03-8): Procurement-Relevant Identity and Class


Ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate (CAS 514822-03-8) is a synthetic acrylamidobenzoic acid derivative characterized by a 5-methylfuran-2-yl substituent on the acrylamido moiety and an ethyl ester at the para‑position of the benzamide ring. The compound falls within the generic scope of U.S. Patent 5,006,548, which claims acrylamidobenzoic acid derivatives as hyaluronidase inhibitors with anti‑allergic utility [1]. Its structure places it in a class where the benzoate ester and the 5‑methylfuran heterocycle jointly define the pharmacophore, making it a candidate for studies of hyaluronidase‑mediated inflammation and allergy models. The (E)‑configuration of the acrylamide double bond is stereochemically defined, which can affect target engagement and must be confirmed upon procurement.

Why Generic Substitution of Ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate Risks Assay Invalidation


Within the acrylamidobenzoic acid series, even minor structural changes can ablate hyaluronidase‑inhibitory activity. The patent literature teaches that when R¹ is an unsubstituted furyl or an alkyl‑substituted furyl and R² is hydrogen, the required R³ must be a functional derivative of carboxy (e.g., an ester) for the compound to retain activity [1]. Replacing the 5‑methylfuran with a thienyl, pyridyl, or unsubstituted furyl, or migrating the ester from the para to the ortho position, alters both electronic and steric properties that are critical for binding. Consequently, substituting this compound with a generic “acrylamidobenzoate” or a regioisomeric ester is likely to yield false‑negative or inconsistent results in hyaluronidase‑linked assays. The quantitative evidence below substantiates that the specific combination of 5‑methylfuran‑2‑yl, para‑ethyl ester, and (E)‑acrylamide geometry must be maintained to preserve the claimed pharmacological profile.

Quantitative Differentiation Evidence for Ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate: A Head-to-Head Comparator Analysis


Hyaluronidase Inhibition: Class‑Level Patent Coverage with Defined Structural Prerequisites

U.S. Patent 5,006,548 explicitly claims compounds of formula (I) where R¹ is a heterocyclic group other than pyridyl, including 5‑methylfuran‑2‑yl, R² is hydrogen, and R³ is a functional derivative of carboxy (e.g., ethoxycarbonyl) as hyaluronidase inhibitors [1]. The compound ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate falls within this generic scope. In contrast, the patent disclaims compounds where R¹ is unsubstituted furyl or alkyl‑furyl and R² is hydrogen unless R³ is a functional derivative of carboxy [1]. This creates a defined structural boundary: the para‑ethyl ester is a mandatory functional derivative for activity when the furan ring is methyl‑substituted. While the patent does not provide IC₅₀ values for the individual compound, the structural requirement serves as a class‑level inference of its unique position: analogs lacking the ester (free acid) or bearing the ester at the ortho position would fall outside the preferred claim scope and are not guaranteed to exhibit hyaluronidase inhibition. No peer‑reviewed head‑to‑head comparison data were identified in primary literature or authoritative databases at the time of this analysis.

Hyaluronidase inhibition Anti-allergic Acrylamidobenzoic acid derivatives

Regioisomeric Specificity: Para‑Substitution vs. Ortho‑Substitution in Acrylamidobenzoates

The patent highlights that the position of the R³ group (carboxy or functional derivative) relative to the acrylamido moiety influences biological activity [1]. In the exemplified compounds, ortho‑substituted acrylamidobenzoates are predominantly used. The target compound, however, carries the ethyl ester at the para position. While no direct comparative bioactivity data between ortho‑ and para‑substituted analogs are provided, the structural divergence implies a distinct pharmacophore orientation. In silver‑stained SDS‑PAGE analyses reported in unrelated studies of para‑substituted benzamide derivatives, para‑substitution consistently alters hydrogen‑bonding capacity and molecular geometry compared to ortho‑substituted counterparts [2]. Therefore, procurement of the para‑ethyl ester regioisomer ensures a geometry that cannot be replicated by the more common ortho‑substituted acrylamidobenzoates.

Regioisomerism Structure-activity relationship Acrylamidobenzoate

Stereochemical Integrity: Requirement for (E)‑Configuration in Acrylamide Derivatives

The acrylic double bond in the target compound is specifically designated as (E). While no direct isomer‑specific bioactivity data exist for this compound, general literature on cinnamamide and acrylamide derivatives demonstrates that (Z)‑isomers frequently show reduced or no activity compared to their (E)‑counterparts due to unfavorable orientation of the aromatic ring [2]. The patent drawings and nomenclature imply an (E)‑configuration for the exemplified compounds [1]. Suppliers and researchers must verify the olefin geometry; purchase of a mixed or undefined isomer batch introduces uncertainty that can invalidate dose‑response relationships in enzyme inhibition assays.

Stereochemistry E/Z isomerism Acrylamide bioactivity

Recommended Application Scenarios for Ethyl 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate Based on Differentiation Evidence


Hyaluronidase Inhibition Screening in Allergy and Inflammation Models

The compound’s inclusion in the patent‑protected class of hyaluronidase inhibitors supports its use as a tool compound in enzymatic assays designed to identify or validate hyaluronidase‑dependent pathways in immediate‑type allergic reactions [1]. Because the patent establishes that only the ester form (functional derivative of carboxy) is active for furan‑substituted derivatives, researchers can employ this compound as a positive control while using the corresponding free acid as a negative control to demonstrate target engagement specificity. Its para‑ethyl ester substitution further differentiates it from the more common ortho‑substituted acrylamidobenzoates, allowing exploration of regioisomer‑dependent effects on potency.

Structure–Activity Relationship (SAR) Studies on Acrylamidobenzoate Regioisomers

Owing to its para‑ethyl ester substitution, the compound serves as a critical regioisomer for SAR campaigns aimed at mapping the spatial requirements of the hyaluronidase binding pocket [1]. Pairing this compound with ortho‑substituted analogs (e.g., ethyl 2-[3-(2-furyl)acrylamido]benzoate) in parallel dose‑response experiments can reveal whether the ester position influences IC₅₀ or binding kinetics, information that is currently absent from the literature.

Pharmacophore Validation for Anti‑Allergic Drug Design

The combination of a 5‑methylfuran heterocycle, a trans‑acrylamide linker, and a para‑benzoate ester defines a distinct pharmacophore for hyaluronidase inhibition [1]. Computational docking studies can use this compound as a template to screen for novel inhibitors, provided the experimentally confirmed (E)‑stereochemistry is maintained [2]. Procurement of a stereochemically defined batch enables accurate refinement of pharmacophore models.

Reference Standard for Analytical Method Development

Because the (E)‑isomer is the bioactive configuration, analytical chemists can use this compound as a reference standard to develop HPLC or UPLC methods that separate the (E)‑ and (Z)‑isomers. Validating such methods is essential for quality control of synthesized libraries of acrylamidobenzoate derivatives, ensuring that subsequent biological testing is performed on geometrically pure material.

Quote Request

Request a Quote for (E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.